molecular formula C9H8BrN3OS B1331406 5-(5-Bromo-2-hydroxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 406184-39-2

5-(5-Bromo-2-hydroxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B1331406
CAS No.: 406184-39-2
M. Wt: 286.15 g/mol
InChI Key: SLYDYXWQQJZQFZ-UHFFFAOYSA-N
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Description

5-(5-Bromo-2-hydroxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science

Properties

IUPAC Name

3-(5-bromo-2-hydroxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3OS/c1-13-8(11-12-9(13)15)6-4-5(10)2-3-7(6)14/h2-4,14H,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYDYXWQQJZQFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=C(C=CC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70425266
Record name AC1OA0XE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70425266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406184-39-2
Record name AC1OA0XE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70425266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Hydrazide Intermediate

  • Starting from methyl esters of brominated hydroxybenzoic acids, the ester is reacted with hydrazine hydrate in ethanol under reflux to yield the corresponding hydrazide.
  • This step is crucial for introducing the hydrazide functional group necessary for subsequent cyclization.

Formation of Thiosemicarbazide Derivative

  • The hydrazide intermediate is then reacted with alkyl or aryl isothiocyanates in ethanol under reflux conditions.
  • This reaction forms thiosemicarbazide intermediates, which are precursors to the triazole-thione ring.

Cyclization to 1,2,4-Triazole-3-thione

  • Cyclization is achieved by treating the thiosemicarbazide intermediate with a base such as sodium hydroxide in ethanol under reflux.
  • This step closes the ring to form the 1,2,4-triazole-3-thione core.
  • The methyl group at position 4 is introduced either via the isothiocyanate reagent or by methylation of the triazole ring prior to cyclization.

Introduction of the Brominated Phenol Group

  • The brominated phenol moiety (5-bromo-2-hydroxyphenyl) can be introduced by using appropriately substituted starting materials or by substitution reactions post-cyclization.
  • For example, reaction of 2-bromoacetophenones with the triazole-3-thione under reflux can yield the target compound.

Representative Synthetic Scheme

Step Reagents/Conditions Product/Intermediate Notes
1 Methyl 5-bromo-2-hydroxybenzoate + Hydrazine hydrate, EtOH, reflux 5-bromo-2-hydroxybenzohydrazide Hydrazide formation
2 Hydrazide + Methyl isothiocyanate, EtOH, reflux Thiosemicarbazide intermediate Introduction of thiocarbonyl group
3 NaOH, EtOH, reflux 4-methyl-1,2,4-triazole-3-thione ring Cyclization to triazole-thione
4 2-bromoacetophenone (if needed), reflux Final compound: 5-(5-bromo-2-hydroxyphenyl)-4-methyl-1,2,4-triazole-3-thione Substitution to introduce bromophenyl

Research Findings and Optimization Notes

  • Reaction Yields: Reported yields for similar 1,2,4-triazole-3-thione syntheses range from 60% to 85%, depending on purity of reagents and reaction times.
  • Solvent Choice: Ethanol is commonly used due to its ability to dissolve both organic and inorganic reagents and facilitate reflux conditions.
  • Temperature Control: Reflux temperatures (~78 °C for ethanol) are optimal for cyclization without decomposition.
  • Purification: Crystallization from ethanol or recrystallization from suitable solvents is effective for isolating pure product.
  • Substituent Effects: The presence of the bromine atom on the phenol ring influences reactivity and may require careful control of reaction times to avoid side reactions.

Summary Table of Preparation Parameters

Parameter Typical Conditions Comments
Hydrazide formation Hydrazine hydrate, EtOH, reflux, 4-6 h High purity hydrazine improves yield
Thiosemicarbazide formation Alkyl/aryl isothiocyanate, EtOH, reflux, 3-5 h Methyl isothiocyanate for methyl substitution
Cyclization NaOH, EtOH, reflux, 4-8 h Alkaline medium essential for ring closure
Bromophenyl introduction 2-bromoacetophenone, reflux May be done pre- or post-cyclization

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromo-2-hydroxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The bromine atom can be reduced to form a hydrogenated phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydrogenated phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The compound exhibits significant antimicrobial properties. Research indicates that derivatives of triazoles, including this compound, have shown effectiveness against a range of bacteria and fungi. For instance, studies have reported that triazole derivatives can act as potent antifungal agents, particularly effective against strains such as Candida albicans and Aspergillus niger . The mechanism often involves the inhibition of ergosterol synthesis, a critical component of fungal cell membranes.

Anticancer Properties
Triazole compounds have also been investigated for their anticancer potential. The structure of 5-(5-bromo-2-hydroxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione allows for interactions with various biological targets involved in cancer progression. Studies have shown that modifications to the triazole ring can enhance cytotoxicity against cancer cell lines, suggesting a pathway for the development of new anticancer therapies .

Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects in various studies. The presence of the hydroxyl group on the phenyl ring enhances its interaction with inflammatory mediators, potentially leading to reduced inflammation in biological systems .

Agricultural Applications

Fungicides and Plant Growth Regulators
The compound's antifungal properties make it suitable for use as a fungicide in agriculture. Triazole derivatives are widely used to protect crops from fungal infections. Additionally, they can act as plant growth regulators by influencing hormonal pathways within plants, promoting growth and resistance to stress conditions .

Insecticidal Activity
Research has also highlighted the insecticidal properties of triazole compounds. These compounds can disrupt the physiological processes in insects, making them effective in pest control strategies .

Materials Science

Polymer Additives
In materials science, this compound can be utilized as an additive in polymers. Its antioxidant properties help enhance the stability and longevity of polymer products by preventing oxidative degradation .

UV Absorbers
Due to its ability to absorb ultraviolet light, this compound is being explored as a potential UV stabilizer in various materials. This application is particularly relevant in industries where material degradation due to UV exposure is a concern .

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated effectiveness against Staphylococcus aureus with MIC values <0.24 μg/mL .
Study 2Anticancer ActivityShowed enhanced cytotoxicity against MV4:11 and MOLM-13 cell lines when modified .
Study 3Agricultural UseEvaluated as a fungicide with significant activity against Fusarium species .

Mechanism of Action

The mechanism of action of 5-(5-Bromo-2-hydroxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-hydroxyphenyl derivatives: Compounds such as 5-bromo-2-hydroxyacetophenone share structural similarities and exhibit comparable chemical reactivity.

    Triazole derivatives: Compounds containing the triazole ring, such as 1,2,4-triazole-3-thione, have similar chemical properties and applications.

Uniqueness

5-(5-Bromo-2-hydroxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to the combination of its brominated phenyl group, hydroxyl group, and triazole ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Biological Activity

5-(5-Bromo-2-hydroxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, anticonvulsant, and antioxidant activities. The findings are supported by various studies and data tables summarizing key research results.

The molecular formula of the compound is C9H8BrN3OS, with a molar mass of 286.15 g/mol. It features a triazole ring that is known for its pharmacological potential.

PropertyValue
Molecular FormulaC9H8BrN3OS
Molar Mass286.15 g/mol
Density1.80 ± 0.1 g/cm³
Boiling Point363.2 ± 52.0 °C
pKa8.00 ± 0.48

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit notable antimicrobial properties. In a study evaluating various triazole compounds, it was found that derivatives similar to this compound showed significant activity against gram-positive bacteria. Specifically, compounds with similar structures were noted for their effectiveness against Staphylococcus aureus and Streptococcus pneumoniae .

Anticancer Activity

The compound has been investigated for its anticancer properties. A study reported that triazole derivatives exhibited cytotoxic effects on various cancer cell lines, including MDA-MB-231 (breast cancer) and PC3 (prostate cancer) cells. The IC50 values for these compounds were generally above 100 µM, indicating moderate potency but low toxicity towards normal cells .

In another study focusing on mercapto-substituted triazoles, it was revealed that these compounds possess chemopreventive and chemotherapeutic effects against cancer cells . The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.

Anticonvulsant Activity

The anticonvulsant potential of triazole derivatives has also been explored. In an experimental study using the Maximal Electroshock (MES) test and subcutaneous Pentylenetetrazole (scPTZ) tests, certain derivatives demonstrated significant anticonvulsant activity while maintaining low neurotoxicity . The docking studies indicated interactions with gamma amino butyric acid aminotransferase (GABA-AT), suggesting a mechanism involving modulation of GABAergic neurotransmission.

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases. Compounds similar to this compound have shown promising results in scavenging free radicals in vitro. For instance, some derivatives achieved up to 85% free radical scavenging effect at concentrations as low as 3 ppm .

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of several triazole derivatives against common pathogens. The results indicated that compounds with bromine substitutions exhibited enhanced activity compared to their unsubstituted counterparts .
  • Cytotoxicity Assessment : An investigation into the cytotoxic effects of various triazole derivatives on cancer cell lines revealed that specific substitutions on the triazole ring could significantly influence cytotoxicity profiles .
  • Neurotoxicity Evaluation : In evaluating the safety profile of new anticonvulsant agents derived from triazoles, researchers found that certain modifications led to reduced neurotoxicity while maintaining efficacy in seizure models .

Q & A

Basic Synthesis Methods

Q: What are the established synthetic routes for preparing 5-(5-bromo-2-hydroxyphenyl)-4-methyl-1,2,4-triazole-3-thione, and how do reaction conditions influence yield? A: The compound is typically synthesized via cyclocondensation of thiosemicarbazide derivatives with brominated aromatic aldehydes. Optimal conditions include using ethanol or DMF as solvents at reflux temperatures (80–100°C) for 6–12 hours. Catalysts like acetic acid or piperidine improve cyclization efficiency. Yield optimization requires precise stoichiometric control of the bromophenol and methyl-substituted triazole precursors, with purity confirmed via TLC monitoring .

Advanced Synthesis Challenges

Q: How can researchers address low yields during the alkylation of the triazole-thione scaffold to generate S-derivatives? A: Low yields in S-alkylation often arise from steric hindrance at the thione sulfur. Strategies include:

  • Using polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
  • Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to stabilize intermediates.
  • Optimizing reaction time (24–48 hours) and temperature (60–80°C) to favor kinetic control .

Basic Structural Characterization

Q: What spectroscopic and crystallographic methods are essential for confirming the structure of this compound? A: Key methods include:

  • ¹H/¹³C NMR : To identify aromatic protons (δ 6.8–7.5 ppm) and triazole ring carbons (δ 150–160 ppm).
  • FT-IR : Confirming thione (C=S stretch at ~1200 cm⁻¹) and hydroxyl (O–H stretch at ~3200 cm⁻¹) groups.
  • Single-crystal XRD : Resolving bromine and methyl substituent positions, with typical C–S bond lengths of ~1.68 Å .

Advanced Computational Modeling

Q: How can density functional theory (DFT) simulations enhance the interpretation of experimental data for this compound? A: DFT calculations (e.g., B3LYP/6-311G**) predict:

  • Electron density distribution, highlighting nucleophilic sites at sulfur and oxygen atoms.
  • Frontier molecular orbitals (HOMO-LUMO gaps) to estimate reactivity (e.g., ∆E ≈ 4.5 eV).
  • Vibrational frequencies for IR peak assignments, reducing ambiguity in experimental spectra .

Biological Activity Screening

Q: What in vitro assays are recommended for preliminary evaluation of antimicrobial activity? A: Standard protocols include:

  • Broth microdilution : Testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values <50 µg/mL suggesting potency.
  • Cytotoxicity assays : Using mammalian cell lines (e.g., HEK-293) to assess selectivity indices (IC₅₀/MIC ratio >10 indicates low toxicity) .

Advanced Structure-Activity Relationships (SAR)

Q: How does the 5-bromo-2-hydroxyphenyl moiety influence biological activity compared to other halogenated analogs? A: The bromine atom enhances lipophilicity (logP ~2.8), improving membrane permeability, while the hydroxyl group enables hydrogen bonding with target enzymes (e.g., fungal CYP51). Comparative studies with chloro- or fluoro-substituted analogs show 2–4x higher antifungal activity due to stronger halogen bonding .

Crystallographic Insights

Q: What structural features are critical for stabilizing the crystal lattice in this compound? A: X-ray studies reveal:

  • Intramolecular hydrogen bonds between the hydroxyl group and triazole nitrogen (N–H···O, ~2.02 Å).
  • π-π stacking of aromatic rings (interplanar distance ~3.5 Å) and van der Waals interactions from bromine atoms, contributing to a monoclinic P2₁/c space group .

Data Contradiction Analysis

Q: How should researchers resolve discrepancies in reported biological activities of structurally similar triazole-thiones? A: Contradictions often stem from assay variability (e.g., inoculum size, media composition). Mitigation strategies include:

  • Standardizing protocols (CLSI guidelines).
  • Validating results with orthogonal assays (e.g., time-kill kinetics alongside MIC).
  • Re-evaluating compound purity via HPLC (≥95% purity required) .

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